molecular formula C7H16ClNO2 B2491634 4,4-Dimethoxypiperidine hydrochloride CAS No. 77542-16-6

4,4-Dimethoxypiperidine hydrochloride

Cat. No.: B2491634
CAS No.: 77542-16-6
M. Wt: 181.66
InChI Key: VVLUXVNVZPVERV-UHFFFAOYSA-N
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Description

4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups attached to the fourth carbon of the piperidine ring

Chemical Reactions Analysis

4,4-Dimethoxypiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to 4-piperidone or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethoxypiperidine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups may play a role in modulating its reactivity and interactions with other molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

4,4-Dimethoxypiperidine hydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

4,4-dimethoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLUXVNVZPVERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidinone (400 mg, 2.01 mmol) was dissolved in methanol (4 mL), and the solution was added with 10% hydrogen chloride-methanol solution (4 mL), followed by stirring at 50° C. for 2 hours. The reaction mixture was added with diisopropyl ether and the precipitated solid was collected by filtration, washed with diisopropyl ether and then dried under reduced pressure to obtain 4,4-dimethoxypiperidine hydrochloride (238 mg, yield 65%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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